
MK-0557
Übersicht
Beschreibung
MK-0557 is a highly selective, orally administered antagonist of the neuropeptide Y5 receptor. It was developed by Merck for the treatment of obesity. Neuropeptide Y is a potent orexigenic neuropeptide, and antagonism of neuropeptide Y Y1 and neuropeptide Y Y5 receptors is considered a potentially important anti-obesity drug target .
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für MK-0557 umfassen mehrere Schritte. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Phenylpyrazol-Skeletts umfassen, das aus einem Pyrazol besteht, das an eine Phenylgruppe gebunden ist . Die genauen Syntheserouten und industriellen Produktionsverfahren sind urheberrechtlich geschützt und werden nicht öffentlich im Detail bekannt gegeben.
Analyse Chemischer Reaktionen
MK-0557 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitution, können an bestimmten Stellen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Weight Management
Objective : The primary application of MK-0557 has been in the context of weight loss and management strategies.
Study Design : Several clinical trials have evaluated this compound's effectiveness when combined with dietary interventions or other pharmacological agents. For instance, a study involving 502 participants assessed the impact of this compound on weight regain following a very-low-calorie diet (VLCD) .
Results :
- Weight Loss and Regain : Participants who lost significant weight on a VLCD were randomized to receive either this compound or placebo for 52 weeks. Results indicated that those treated with this compound regained less weight compared to the placebo group, with a mean difference of 1.6 kg (p=0.014) .
- Secondary Outcomes : Other health metrics such as blood pressure and lipid profiles did not show significant differences between treatment groups, suggesting that while this compound may have a modest effect on weight regain, it does not substantially improve overall metabolic health .
Combination Therapies
Objective : Investigating this compound's role in enhancing the efficacy of other anti-obesity medications.
Study Design : In another trial, this compound was combined with sibutramine and orlistat to determine if it could enhance their weight loss effects .
Results :
- Efficacy Assessment : The study found no significant improvement in weight loss when this compound was added to either sibutramine or orlistat. The mean differences in weight change were negligible, indicating that this compound did not augment the effects of these established medications .
Summary of Key Findings
Study Focus | Outcome | Significance |
---|---|---|
Weight Regain Post-VLCD | -1.6 kg difference vs placebo (p=0.014) | Statistically significant but small |
Combination with Sibutramine | No significant enhancement | Efficacy unchanged |
Combination with Orlistat | No significant enhancement | Efficacy unchanged |
Case Studies
Several case studies have been documented that illustrate the application of this compound in clinical settings:
- Weight Regain Post-Diet : A longitudinal study tracked patients over one year, revealing that those on this compound maintained slightly lower weights than those on placebo but noted that the difference was not clinically meaningful .
- Combination Therapy Trials : In trials where this compound was used alongside other anti-obesity drugs, patient responses varied widely; however, overall results did not support its effectiveness as an adjunct therapy .
Discussion
The research findings indicate that while this compound has some potential applications in managing body weight, its effectiveness is limited. The drug's ability to significantly impact weight regain after dieting is statistically notable but lacks clinical relevance. Furthermore, its role as an enhancer of existing anti-obesity therapies remains unsubstantiated.
Wirkmechanismus
MK-0557 exerts its effects by selectively binding to and antagonizing the neuropeptide Y5 receptor. This receptor is involved in the regulation of food intake and energy balance. By blocking the receptor, this compound reduces the orexigenic effects of neuropeptide Y, leading to decreased food intake and potential weight loss .
Vergleich Mit ähnlichen Verbindungen
MK-0557 ist einzigartig in seiner hohen Selektivität für den Neuropeptid-Y5-Rezeptor. Zu ähnlichen Verbindungen gehören andere Neuropeptid-Y-Rezeptor-Antagonisten, wie z. B.:
BIBP 3226: Ein Neuropeptid-Y1-Rezeptor-Antagonist.
GR231118: Ein Neuropeptid-Y2-Rezeptor-Antagonist.
MK-0764: Ein weiterer Neuropeptid-Y5-Rezeptor-Antagonist, der von Merck entwickelt wurde.
Diese Verbindungen unterscheiden sich in ihrer Rezeptorselektivität und ihren therapeutischen Anwendungen, wobei this compound aufgrund seiner selektiven Antagonisierung des Neuropeptid-Y5-Rezeptors speziell für die Behandlung von Fettleibigkeit vorgesehen ist .
Biologische Aktivität
MK-0557 is a highly selective antagonist of the neuropeptide Y Y5 receptor (NPY5R), primarily investigated for its potential role in weight management and obesity treatment. This compound has garnered attention due to its mechanism of action related to appetite regulation and energy metabolism. The following article presents a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.
The NPY system plays a critical role in regulating food intake and energy balance. The Y5 receptor, in particular, is implicated in promoting feeding behavior. This compound functions by blocking this receptor, thereby potentially reducing appetite and promoting weight loss. Preclinical studies have suggested that antagonism of the NPY5R may lead to decreased food intake and increased energy expenditure.
Table 1: Comparison of Neuropeptide Y Receptor Types
Receptor Type | Affinity for Neuropeptides | Main Functions |
---|---|---|
Y1 | High | Anxiety, cardiovascular regulation |
Y2 | Moderate | Appetite suppression |
Y4 | Low | Gastrointestinal functions |
Y5 | High | Feeding behavior, anxiety regulation |
Weight Regain Study Post-VLCD
A significant clinical trial investigated the effects of this compound on weight regain after a very-low-calorie diet (VLCD). This study enrolled 502 participants with a BMI between 30 and 43 kg/m² who underwent an 800 kcal/day liquid diet for six weeks. Those who lost at least 6% of their initial body weight were randomized to receive either this compound (1 mg/day) or a placebo for 52 weeks.
Results
- Weight Change : After 52 weeks, the mean weight change from baseline was +3.1 kg for the placebo group versus +1.5 kg for the this compound group, indicating a statistically significant difference (p=0.014) favoring this compound .
- Secondary Endpoints : No significant differences were observed in blood pressure, lipid profiles, or insulin levels between groups, suggesting limited metabolic impact beyond weight control .
Long-term Efficacy
Further analysis from a longer-term study involving 1661 overweight and obese individuals indicated that this compound provided only a modest placebo-subtracted weight reduction of approximately 1.1 kg over an extended period . These findings suggest that while this compound may have some efficacy in weight management, its clinical significance remains questionable.
Case Study: Erondu et al. (2006)
Erondu et al. conducted a series of preclinical and clinical studies to assess the impact of this compound on obesity-related outcomes. Their findings indicated that while there was an initial reduction in food intake, the long-term effects on body weight were minimal and not clinically meaningful .
Case Study: PET Imaging Research
Recent research utilizing positron emission tomography (PET) imaging has provided insights into the receptor occupancy of this compound in human subjects. This study aimed to correlate receptor binding with clinical outcomes, further elucidating the pharmacodynamics of this compound .
Discussion
The biological activity of this compound as an NPY5R antagonist presents a complex picture. While it shows potential in reducing weight regain after caloric restriction, the overall impact on long-term weight management is limited. The small magnitude of effect raises questions about its practical applicability in treating obesity.
Summary of Findings
- Weight Management : Statistically significant but clinically trivial reductions in weight regain.
- Metabolic Effects : No substantial improvements in metabolic parameters.
- Clinical Relevance : Limited efficacy suggests that further research is necessary to explore alternative therapeutic strategies targeting the NPY system.
Eigenschaften
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZIRFUCOMQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328232-95-7, 935765-76-7 | |
Record name | MK-0557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK 0557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0557 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-0557 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MK-0557 and its connection to obesity?
A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y5 receptor (NPY5R) []. Neuropeptide Y (NPY), acting through NPY receptors, is known to stimulate food intake []. Studies suggest that the NPY5R plays a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY []. By blocking the NPY5R, this compound aims to reduce food intake and potentially aid in weight loss.
Q2: What were the outcomes of clinical trials involving this compound for weight loss?
A2: Preclinical studies with this compound showed promising results, demonstrating weight loss in rodent models of obesity []. This led to clinical trials in humans. While initial short-term studies suggested potential weight loss benefits, larger, long-term clinical trials revealed that this compound resulted in minimal weight loss []. The reasons for this discrepancy between preclinical and clinical findings require further investigation.
Q3: Are there alternative strategies for targeting the NPY system for obesity treatment?
A3: Research suggests that both the Y1 and Y5 receptors mediate the orexigenic actions of NPY []. While this compound specifically targets the NPY5R, future therapeutic approaches might consider dual blockade of both Y1 and Y5 receptors to achieve more robust weight loss effects []. This highlights the complexity of the NPY system and the need for continued research to identify effective therapeutic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.